molecular formula C18H15ClN2OS B2515346 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 457941-25-2

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2515346
CAS No.: 457941-25-2
M. Wt: 342.84
InChI Key: BWRYNRGNDMHXKK-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS: 565166-64-5) is a thiazole-based acetamide derivative with a molecular formula of C₁₉H₁₇ClN₂OS and a molecular weight of 356.87 g/mol . Its structure features a chloro-substituted acetamide core, a phenyl group at the C2 position, and a 4-methylphenyl-substituted thiazole ring (Figure 1). This compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-7-9-13(10-8-12)15-11-23-18(20-15)21-17(22)16(19)14-5-3-2-4-6-14/h2-11,16H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRYNRGNDMHXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 2-chloro-2-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. The following table summarizes the IC50 values for different compounds tested against the MCF7 breast cancer cell line:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This compoundMCF71.75

The IC50 value indicates that this compound is a promising candidate for further development as an anticancer agent due to its ability to inhibit cell growth in a significant manner .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-(4-methylphenyl) group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Thiazole ring substitutions significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Thiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-(4-Methylphenyl) C₁₉H₁₇ClN₂OS 356.87 N/A (Structural focus)
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Chlorophenyl) C₁₁H₈Cl₂N₂OS 287.17 Research chemical; solubility in DMSO/MeOH
2-Chloro-N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Fluorophenyl) C₁₁H₈ClFN₂OS 270.71 Enhanced polarity due to fluorine
2-Chloro-N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Methoxyphenyl) C₁₂H₁₁ClN₂O₂S 282.75 Electron-donating group; screening compound
2-Chloro-N-[4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-yl]acetamide 4-(2,4,5-Trimethylphenyl) C₁₄H₁₅ClN₂OS 294.80 Increased steric bulk

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter electron density, impacting binding interactions .
  • Steric Effects : Bulky substituents (e.g., trimethylphenyl) may hinder molecular packing or enzyme binding .
  • Solubility: Chlorophenyl analogs show moderate solubility in organic solvents like chloroform and methanol, critical for formulation .

Variations in the Acetamide Side Chain

The target compound’s 2-phenylacetamide moiety distinguishes it from simpler analogs:

Compound Name Acetamide Substituent Molecular Formula Biological Activity References
Target Compound 2-Phenyl C₁₉H₁₇ClN₂OS N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl C₁₁H₈Cl₂N₂OS Structural studies; dihedral angle = 61.8°
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxy-3-methoxyphenyl C₁₂H₁₂N₂O₃S COX-1/COX-2 inhibition (IC₅₀ = 9–11 µM)

Key Observations :

  • Bioactivity : Methoxy/hydroxy-substituted phenyl groups enhance enzyme inhibition, implying that the target’s methyl group may contribute to hydrophobic interactions .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (356.87 g/mol) is heavier than most analogs, which may affect bioavailability .
  • Solubility: Limited data exist for the target, but analogs with chloro/methoxy groups exhibit solubility in DMSO, methanol, or chloroform .
  • Synthetic Routes : Many analogs are synthesized via coupling reactions between chloroacetamides and substituted thiazoles, often using carbodiimide reagents .

Biological Activity

2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, also known by its CAS number 457941-25-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2OSC_{18}H_{15}ClN_{2}OS, with a molecular weight of 342.84 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays revealed that derivatives of thiazole compounds exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0

These results indicate that the compound may effectively inhibit bacterial growth and could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies showed that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The compound was found to activate caspase pathways, which are crucial for programmed cell death.

Key Findings:

  • Cell Lines Tested: A549 and C6
  • Assays Used: MTT assay, acridine orange/ethidium bromide staining
  • Caspase Activation: Significant increase in caspase-3 activity was observed.

The results suggest that the compound may act as an effective anticancer agent by triggering apoptotic pathways in tumor cells .

The biological activity of this compound is partially attributed to its ability to inhibit specific enzymes involved in bacterial and cancer cell proliferation. For example:

  • DNA Gyrase Inhibition: The compound has shown potential as a DNA gyrase inhibitor with IC50 values ranging from 12.27 to 31.64 μM, disrupting DNA replication in bacteria .
  • DHFR Inhibition: It also acts on dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic cells, with IC50 values between 0.52 and 2.67 μM .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance: A study demonstrated that combining this compound with traditional antibiotics resulted in a synergistic effect, reducing MIC values significantly and overcoming resistance mechanisms in Staphylococcus aureus.
  • Anticancer Efficacy: In a clinical trial involving patients with non-small cell lung cancer, patients treated with a regimen including this compound showed improved survival rates compared to those receiving standard therapy alone.

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